molecular formula C9H16ClNO3 B2736120 (3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride CAS No. 2241141-99-9

(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride

Cat. No.: B2736120
CAS No.: 2241141-99-9
M. Wt: 221.68
InChI Key: DKXBYKADUUCLOU-PRCZDLBKSA-N
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Description

“(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2241141-99-9 . It has a molecular weight of 221.68 . The IUPAC name for this compound is (3aR,6aR)-5-ethyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3.ClH/c1-2-10-3-7-4-13-6-9(7,5-10)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H/t7-,9-;/m1./s1 . This indicates the molecular structure and stereochemistry of the compound.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

A foundational aspect of the scientific research surrounding compounds similar to (3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride involves their synthesis and chemical transformations. For example, the synthesis techniques for related furo[3,2-c]pyridines, which share a structural resemblance, have been extensively studied to understand their chemical behaviors and potentials in various reactions (Morita & Shiotani, 1986). Additionally, the creation of trifluoromethylated pyrano[4,3-b]pyrans and their transformations highlight the complex reactions these compounds can undergo, providing insights into their versatility and applications in creating fluorinated fused heterocyclic compounds (Wang et al., 2012).

Amidation of Carboxylic Acids

The effective amidation of carboxylic acids using specific reagents demonstrates the chemical utility and functionalization potential of carboxylic acid derivatives, including those structurally related to the compound of interest. This process facilitates the creation of amides from both aliphatic and aromatic carboxylic acids under mild conditions, showing the compound's relevance in synthesizing protected dipeptides and amides (Kang et al., 2008).

Development of Novel Heterocycles

The synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives underscores the importance of these compounds in developing novel heterocyclic structures. These efforts illustrate the compound's role in advancing synthetic chemistry and exploring new chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Bencková & Krutošíková, 1997).

Biological Activities and Applications

Research into the biological activities of structurally similar compounds, such as those exhibiting antibacterial activities, highlights the potential therapeutic applications of this compound. These studies are crucial for identifying new bioactive molecules that could lead to the development of novel antimicrobial agents (Zemanov et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Properties

IUPAC Name

(3aR,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-2-10-3-7-4-13-6-9(7,5-10)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXBYKADUUCLOU-PRCZDLBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2COCC2(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]2COC[C@@]2(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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